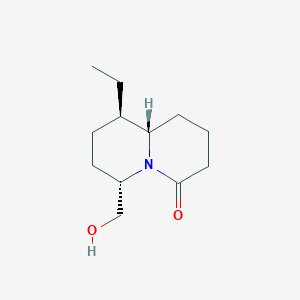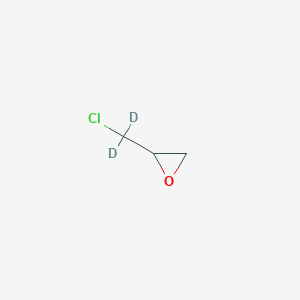
Oxirane,2-(chloromethyl-d2)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. It is a derivative of epichlorohydrin, where two hydrogen atoms are replaced by deuterium atoms. This compound is used in various scientific research applications due to its unique properties.
Vorbereitungsmethoden
The synthesis of Oxirane,2-(chloromethyl-d2)- typically involves the deuteration of epichlorohydrin. One common method is the reaction of epichlorohydrin with deuterium oxide (D2O) in the presence of a deuterium exchange catalyst . The reaction conditions usually include elevated temperatures and pressures to facilitate the exchange of hydrogen atoms with deuterium atoms. Industrial production methods may involve continuous flow reactors to ensure efficient and scalable production.
Analyse Chemischer Reaktionen
Oxirane,2-(chloromethyl-d2)- undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, thiols, and alcohols to form substituted products.
Ring-Opening Reactions: The oxirane ring can be opened by acids, bases, or nucleophiles, leading to the formation of diols, halohydrins, or other functionalized compounds.
Oxidation and Reduction Reactions: It can be oxidized to form glycidol or reduced to form 3-chloro-1,2-propanediol.
Wissenschaftliche Forschungsanwendungen
Oxirane,2-(chloromethyl-d2)- is used in various scientific research applications, including:
Wirkmechanismus
The mechanism of action of Oxirane,2-(chloromethyl-d2)- involves the interaction of the oxirane ring with various nucleophiles. The ring-opening reaction is typically initiated by the nucleophilic attack on the less sterically hindered carbon atom of the oxirane ring . This leads to the formation of a carbocation intermediate, which is then stabilized by the nucleophile. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Vergleich Mit ähnlichen Verbindungen
Oxirane,2-(chloromethyl-d2)- can be compared with other similar compounds such as:
Epichlorohydrin: The non-deuterated analog of Oxirane,2-(chloromethyl-d2)-, commonly used in the production of epoxy resins.
Glycidol: An oxidized form of epichlorohydrin, used in the synthesis of various chemicals and pharmaceuticals.
3-Chloro-1,2-propanediol: A reduced form of epichlorohydrin, used as an intermediate in the synthesis of other chemicals.
The uniqueness of Oxirane,2-(chloromethyl-d2)- lies in its deuterium labeling, which makes it valuable for isotope effect studies and tracing experiments in various scientific fields.
Eigenschaften
Molekularformel |
C3H5ClO |
|---|---|
Molekulargewicht |
94.53 g/mol |
IUPAC-Name |
2-[chloro(dideuterio)methyl]oxirane |
InChI |
InChI=1S/C3H5ClO/c4-1-3-2-5-3/h3H,1-2H2/i1D2 |
InChI-Schlüssel |
BRLQWZUYTZBJKN-DICFDUPASA-N |
Isomerische SMILES |
[2H]C([2H])(C1CO1)Cl |
Kanonische SMILES |
C1C(O1)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


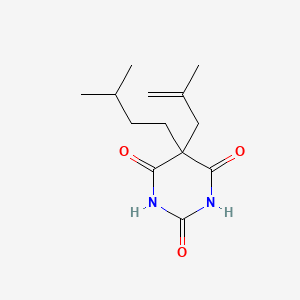
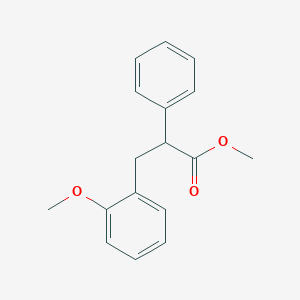

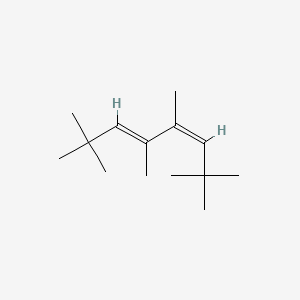
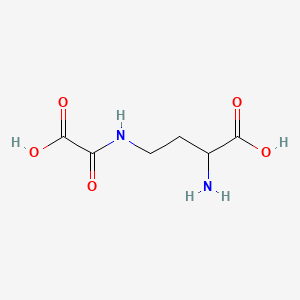
![2-(4,4-Dimethyl-2-oxo-2,4-dihydro-1h-benzo[d][1,3]oxazin-6-yl)benzonitrile](/img/structure/B13794341.png)
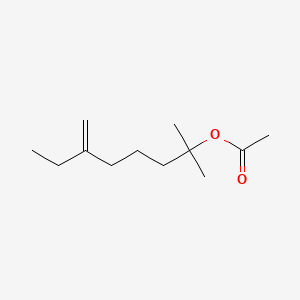
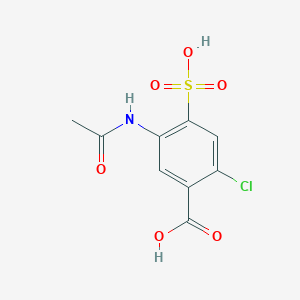
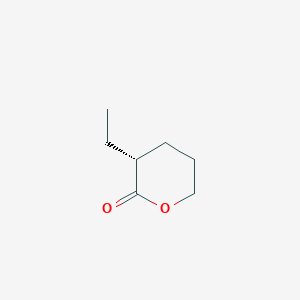
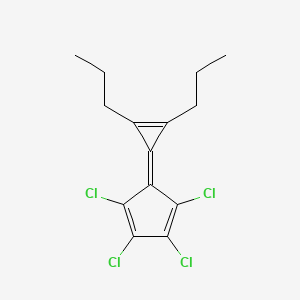
![(Z)-7-[(1R,4S,5R,6R)-6-[(E,3S)-3-hydroxyoct-1-enyl]-2,3-diazabicyclo[2.2.1]hept-2-en-5-yl]hept-5-enoic acid](/img/structure/B13794371.png)
![(1S,5S,9R)-7-methyl-4-methylidenetricyclo[4.3.2.01,5]undec-6-ene-5,9-diol](/img/structure/B13794373.png)
![4-Methyl-5,6-dihydro-1H-pyrrolo[2,3-B]pyridine-3-carbaldehyde](/img/structure/B13794384.png)
